ETHYL 4-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE
Overview
Description
ETHYL 4-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a piperazine ring substituted with a chlorophenylsulfonyl group and a tetrahydropyridinecarboxylate ester, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the chlorophenylsulfonyl group, and the esterification of the tetrahydropyridinecarboxylate. Common reagents used in these reactions include chlorophenylsulfonyl chloride, piperazine, and ethyl tetrahydropyridinecarboxylate. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives .
Scientific Research Applications
ETHYL 4-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ETHYL 4-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(((4-CHLOROPHENYL)SULFONYL)AMINO)BENZOATE: Shares the chlorophenylsulfonyl group but differs in the core structure.
Pyridazine and Pyridazinone Derivatives: These compounds have similar heterocyclic structures and exhibit a range of biological activities.
Uniqueness
ETHYL 4-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE stands out due to its combination of a piperazine ring and a tetrahydropyridinecarboxylate ester, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O4S/c1-2-26-18(23)21-9-7-16(8-10-21)20-11-13-22(14-12-20)27(24,25)17-5-3-15(19)4-6-17/h3-6,16H,2,7-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWOWKPLEMNEFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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